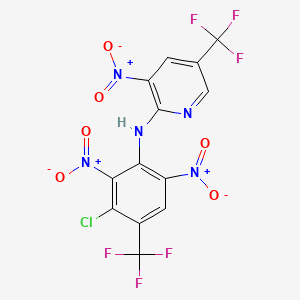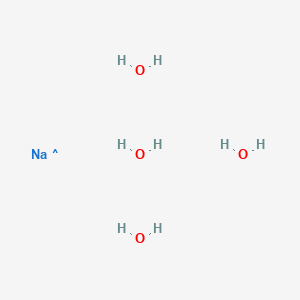![molecular formula C15H32Si2 B14281078 Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]- CAS No. 139459-16-8](/img/structure/B14281078.png)
Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]- is an organosilicon compound known for its unique structure and properties. It is a colorless liquid that is classified as a hydrosilane due to the presence of an Si-H bond. This compound is notable for its weak Si-H bond, which makes it a valuable reagent in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The compound can be synthesized through the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane. The reaction involves the following steps :
- (Me3Si)4Si + MeLi → (Me3Si)3SiLi + Me4Si
- (Me3Si)3SiLi + HCl → (Me3Si)3SiH + LiCl
Alternatively, the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium can directly yield the silane, although in modest yield :
- 3 Me3SiCl + HSiCl3 + 6 Li → (Me3Si)3SiH + 6 LiCl
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of lithium and chlorosilanes in controlled environments ensures the efficient production of the compound.
化学反应分析
Types of Reactions
Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]- undergoes various types of reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators and hydrogen donors. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific substrates used. For example, the reduction of organic halides typically yields the corresponding hydrocarbons, while hydrosilylation of alkenes results in the formation of organosilicon compounds .
科学研究应用
Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical reducing agent and in hydrosilylation reactions.
Biology: Its reducing properties make it useful in various biochemical applications.
Industry: It is used in the production of advanced materials and in various industrial processes.
作用机制
The compound exerts its effects primarily through the weak Si-H bond, which allows it to act as a hydrogen donor in radical reactions. The molecular targets and pathways involved include the reduction of various functional groups and the formation of stable organosilicon compounds .
相似化合物的比较
Similar Compounds
Trimethylsilane: This compound has a similar structure but a stronger Si-H bond, making it less reactive as a reducing agent.
Triethylsilane: Another related compound with a stronger Si-H bond, commonly used as a reducing agent in organic synthesis.
Uniqueness
Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]- is unique due to its weak Si-H bond, which makes it a highly effective radical reducing agent. This property distinguishes it from other silanes and makes it valuable in various chemical and industrial applications .
属性
CAS 编号 |
139459-16-8 |
|---|---|
分子式 |
C15H32Si2 |
分子量 |
268.58 g/mol |
IUPAC 名称 |
trimethyl-[3-tri(propan-2-yl)silylprop-1-ynyl]silane |
InChI |
InChI=1S/C15H32Si2/c1-13(2)17(14(3)4,15(5)6)12-10-11-16(7,8)9/h13-15H,12H2,1-9H3 |
InChI 键 |
MBCXCLJBYYSAFL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](CC#C[Si](C)(C)C)(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


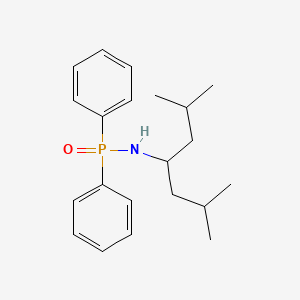


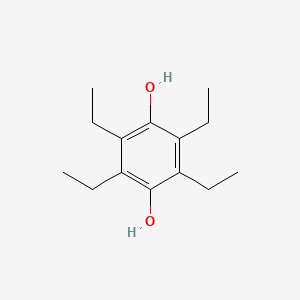

![4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide](/img/structure/B14281029.png)
![11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-](/img/structure/B14281030.png)
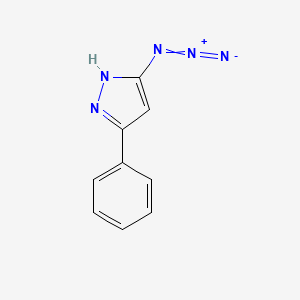

![(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane](/img/structure/B14281057.png)

![1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane](/img/structure/B14281067.png)
